

Application Note: Comprehensive Analytical Characterization of 3-Chloro-N-phenylpropanamide

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Compound of Interest

Compound Name: *3-Chloro-N-phenylpropanamide*

Cat. No.: *B109852*

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Introduction

3-Chloro-N-phenylpropanamide is an organic compound that serves as a valuable chemical intermediate in the synthesis of various target molecules, including potential pharmaceuticals, dyes, and pesticides.[1] Given its role as a precursor, the purity, identity, and stability of this compound are critical parameters that can significantly impact the yield, safety, and efficacy of the final product. A robust and multi-faceted analytical approach is therefore essential for its complete characterization.

This guide provides a comprehensive suite of analytical methods for the thorough characterization of **3-Chloro-N-phenylpropanamide**. The protocols detailed herein are designed to be self-validating, providing orthogonal data to confirm the compound's identity, purity, and key physicochemical properties. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

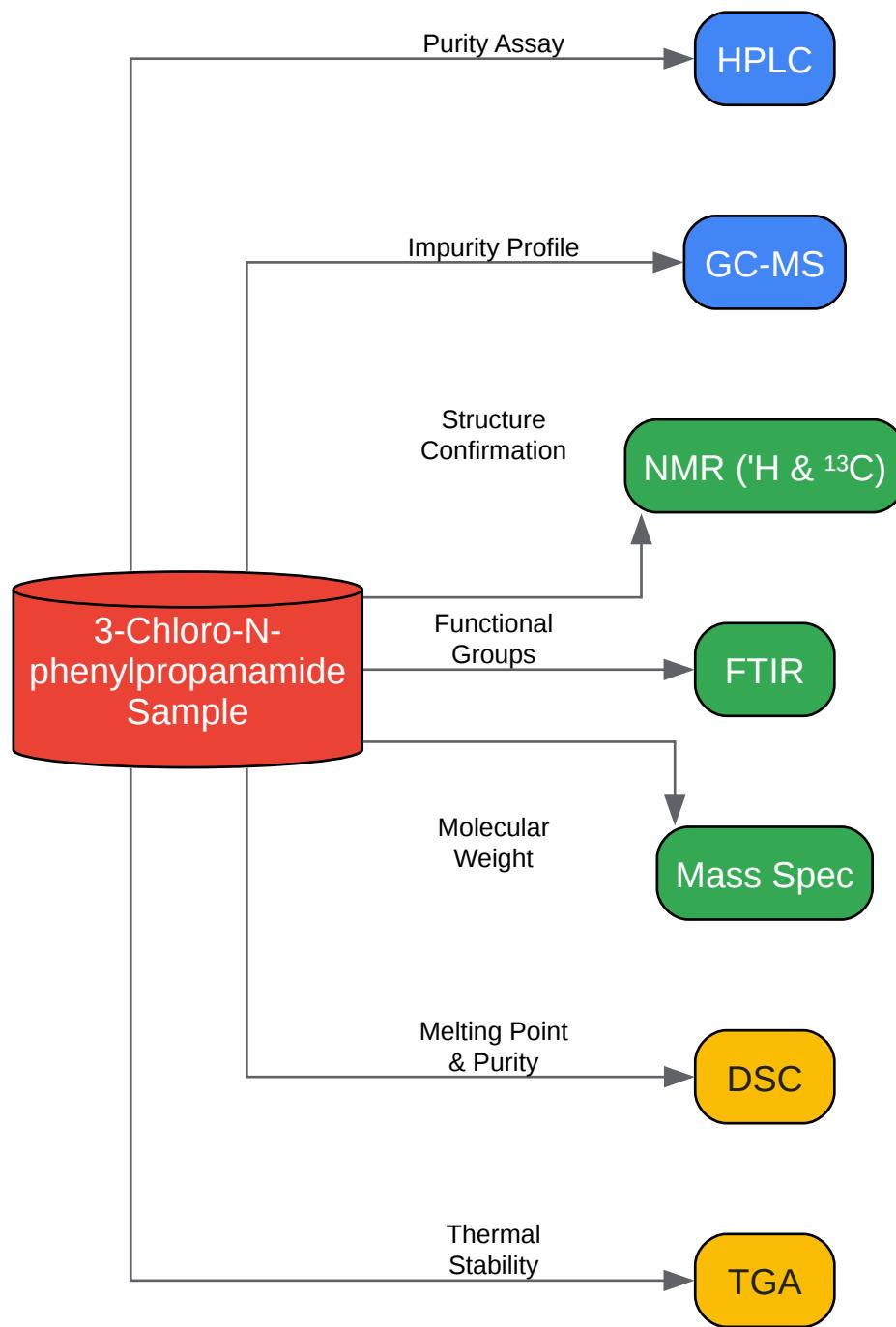
Physicochemical Properties of 3-Chloro-N-phenylpropanamide

A foundational understanding of the compound's properties is crucial for method development.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO	[2]
Molar Mass	183.63 g/mol	[2]
Appearance	Colorless to yellowish crystalline solid	[1]
Melting Point	119.5-120.5 °C	[1]
IUPAC Name	3-chloro-N-phenylpropanamide	[2]
CAS Number	3460-04-6	[2]

Integrated Analytical Workflow

A multi-technique approach is recommended for a comprehensive characterization. The following workflow ensures that data from one technique corroborates the findings of another, providing a high degree of confidence in the final assessment.

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Caption: Integrated workflow for the characterization of **3-Chloro-N-phenylpropanamide**.

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like **3-Chloro-N-phenylpropanamide**, a reversed-phase method is highly effective for resolving non-polar impurities.

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample.
 - Dissolve in acetonitrile to a final concentration of 1 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Instrumentation and Conditions:
 - Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 µL.
- Data Analysis:
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

- Retention time should be consistent across injections.

Expected Results: A sharp, well-defined peak for **3-Chloro-N-phenylpropanamide**. The purity should be reported as a percentage area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for volatile and thermally stable compounds. It separates components in the gas phase and provides mass-to-charge ratio information for identification. This technique is excellent for identifying volatile impurities and confirming the molecular weight.

Protocol:

- Sample Preparation:
 - Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
- Instrumentation and Conditions:
 - Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
 - MS Transfer Line: 280 °C.
 - Ion Source: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 40-400 m/z.
- Data Analysis:
 - Identify the peak corresponding to **3-Chloro-N-phenylpropanamide** by its retention time and mass spectrum.
 - The mass spectrum should be compared with a reference library or analyzed for characteristic fragments. PubChem data indicates a top peak at m/z 93, likely corresponding to the aniline fragment $[C_6H_5NH_2]^+$.[\[2\]](#)

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. 1H and ^{13}C NMR are fundamental for unambiguous structure confirmation.

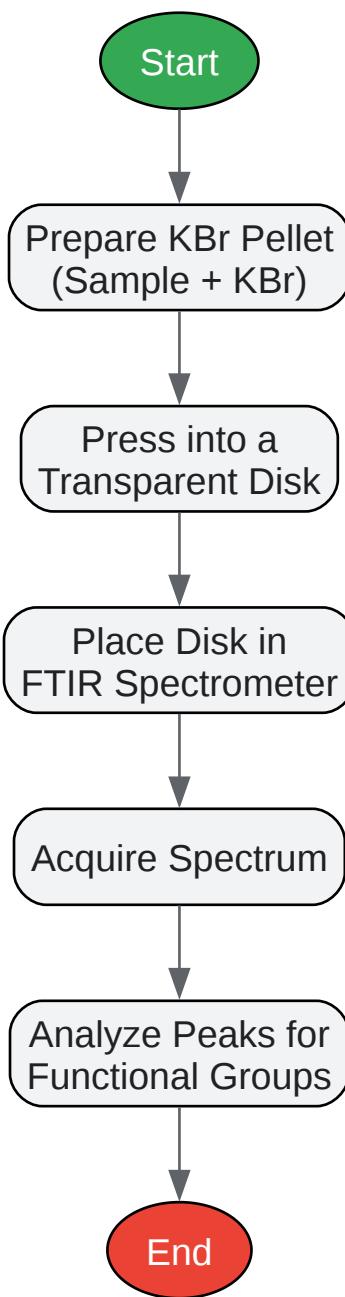
Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide ($DMSO-d_6$).
- Data Acquisition:
 - Acquire 1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.
 - Use standard acquisition parameters.
- Expected 1H NMR Chemical Shifts (in $CDCl_3$):
 - Aromatic protons (phenyl group): δ 7.0-7.6 ppm (multiplet, 5H).
 - Amide proton (-NH-): δ ~8.0-9.0 ppm (broad singlet, 1H).
 - Methylene protons (- CH_2-Cl): δ ~3.8 ppm (triplet, 2H).

- Methylene protons (-CO-CH₂-): δ ~2.8 ppm (triplet, 2H).
- Expected ¹³C NMR Chemical Shifts (in CDCl₃):
 - Carbonyl carbon (-C=O): δ ~170 ppm.
 - Aromatic carbons: δ 120-140 ppm.
 - Methylene carbon (-CH₂-Cl): δ ~40 ppm.
 - Methylene carbon (-CO-CH₂-): δ ~38 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is a rapid and powerful tool for identifying the functional groups present in a molecule.



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Caption: Protocol for FTIR analysis using the KBr pellet method.

Protocol:

- Sample Preparation (KBr Pellet):

- Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grind the mixture to a fine powder.
- Press the powder in a die under high pressure to form a transparent pellet.

- Data Acquisition:
 - Place the pellet in the spectrometer's sample holder.
 - Scan the sample, typically from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:
 - N-H stretch (amide): ~3300 cm^{-1} .
 - C-H stretch (aromatic): ~3100-3000 cm^{-1} .
 - C-H stretch (aliphatic): ~2950-2850 cm^{-1} .
 - C=O stretch (amide I): ~1660 cm^{-1} .
 - N-H bend (amide II): ~1550 cm^{-1} .
 - C=C stretch (aromatic): ~1600 and 1490 cm^{-1} .
 - C-N stretch: ~1240 cm^{-1} .
 - C-Cl stretch: ~750-650 cm^{-1} .

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques provide information on how a material's properties change with temperature.[\[3\]](#)

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.^[4] It is used to determine thermal transitions like melting point and can also be used for purity analysis.^[5]

Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Instrumentation and Conditions:
 - Temperature Program: Heat from 25 °C to 150 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen purge at 50 mL/min.
- Data Analysis:
 - Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting.
 - The melting point should be sharp and consistent with the literature value (119.5-120.5 °C).^[1] A broad melting peak may indicate the presence of impurities.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.^[5] It is used to evaluate thermal stability and decomposition patterns.^[4]

Protocol:

- Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
- Instrumentation and Conditions:
 - Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen purge at 50 mL/min.
- Data Analysis:

- Generate a plot of mass percentage versus temperature.
- Determine the onset temperature of decomposition, where significant mass loss begins. The compound is expected to be stable up to its melting point and beyond, with decomposition occurring at higher temperatures.

Summary of Expected Analytical Data

Technique	Parameter	Expected Result
HPLC	Purity	>98% (typical for reagent grade)
Retention Time	Consistent under specified conditions	
GC-MS	Molecular Ion (M^+)	m/z 183/185 (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
Key Fragment	m/z 93 ($[\text{C}_6\text{H}_5\text{NH}_2]^+$)	
^1H NMR	Chemical Shifts	Aromatic (7.0-7.6), Amide (8.0-9.0), CH_2Cl (3.8), COCH_2 (2.8) ppm
^{13}C NMR	Chemical Shifts	C=O (~170), Aromatic (120-140), CH_2Cl (~40), COCH_2 (~38) ppm
FTIR	Key Bands (cm^{-1})	N-H (~3300), C=O (~1660), N-H bend (~1550), C-Cl (~700)
DSC	Melting Point	Onset ~119 °C, sharp endotherm
TGA	Decomposition	Onset of mass loss > 150 °C

Safety Precautions

3-Chloro-N-phenylpropanamide should be handled with appropriate care in a laboratory setting.

- Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.

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